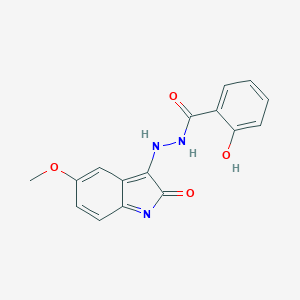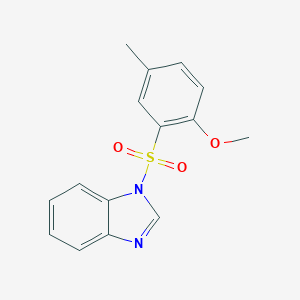
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, also known as C16, is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a benzimidazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and proliferation. Specifically, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Moreover, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its potent antitumor activity against various cancer cell lines. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits favorable pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its poor solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, including the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine and its potential application in other fields, such as neurology and immunology. Moreover, the development of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-chlorobenzylamine with 1-propyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported that N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
Formule moléculaire |
C17H18ClN3 |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18ClN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clé InChI |
ZTRBNMCXHAPXSQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)





![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

